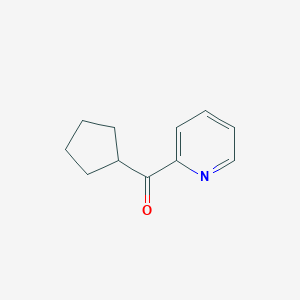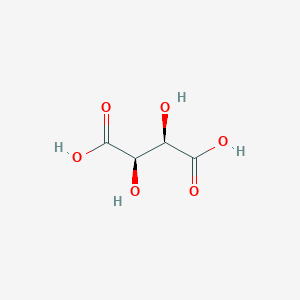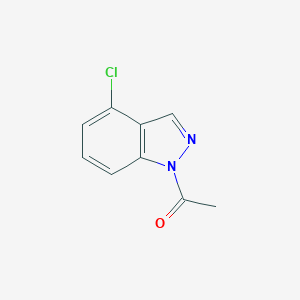
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Vue d'ensemble
Description
“(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a compound that belongs to the class of tetrahydroisoquinolines, which are polycyclic aromatic compounds containing a tetrahydroisoquinoline moiety . The “(S)” in its name indicates that it is the “S” enantiomer of the compound, referring to its specific stereochemistry .
Molecular Structure Analysis
The molecular structure of “(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” would consist of a tetrahydroisoquinoline core with a carboxylic acid functional group at the 1-position . The specific 3D conformation would depend on the stereochemistry of the compound .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The carboxylic acid group can also participate in reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” would depend on its specific structure. Generally, carboxylic acids are polar, can form hydrogen bonds, and are weakly acidic . Tetrahydroisoquinolines are typically stable and relatively nonpolar .Applications De Recherche Scientifique
Synthesis and Derivatives
- Alkylation of Amino Acid Derivatives : (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives can be alkylated at the 1-position, leading to the synthesis of various amino-acid derivatives and alkaloids like (+)-corlumine (Huber & Seebach, 1987).
- Novel Synthesis Routes : Efficient routes for synthesizing novel derivatives of this compound have been developed using cycloaddition reactions (Kotha & Banerjee, 2007).
- Functionalization Techniques : Orthogonal sp3 C1–H and N–H bond functionalization of 1,2,3,4-tetrahydroisoquinolines can be achieved via the Ugi four-component reaction, allowing for diverse structural modifications (Yan, Bai, Xu, & Feng, 2016).
Biologically Active Compounds
- Synthesis of Benzo Analogs : Synthesizing benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (benzoTic), which extend the aromatic system of Tic in various orientations, provides potential for biologically active compounds (Wang & Mosberg, 1995).
- Enantiopure Derivatives : An efficient dynamic kinetic resolution method has been used for the synthesis of enantiopure derivatives, valuable in the creation of nuclear receptor modulators (Forró, Megyesi, Paál, & Fülöp, 2016).
- Diversity-Oriented Synthesis : The Tic unit, a constrained analog of phenylalanine, is integral in peptide-based drugs and various biologically active compounds. Its diversity-oriented synthesis explores multiple methods, including enyne metathesis and Diels-Alder reactions (Kotha, Deodhar, & Khedkar, 2014).
Protection and Activation Techniques
- Use in Nucleophilic Protection and Electrophilic Activation : Carbon dioxide can be used for N-protection and providing an intermediate carbanion stabilizing group in the synthesis of 1-substituted derivatives (Katritzky & Akutagawa, 1986).
- Enzymatic Resolution : Directed dynamic kinetic enzymatic hydrolysis has been utilized to synthesize both enantiomers of certain derivatives with high enantiopurity and good yields (Paál, Liljeblad, Kanerva, Forró, & Fülöp, 2008).
Safety And Hazards
Orientations Futures
The future directions for research on “(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” would depend on its potential applications. Tetrahydroisoquinolines are an important class of compounds in medicinal chemistry, and there is ongoing research into their synthesis, properties, and biological activities .
Propriétés
IUPAC Name |
(1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918865 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
92932-74-6 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)

![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)




![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)

![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)


